Ethoxyacetyl fentanyl (hydrochloride)
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Overview
Description
Ethoxyacetyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl, a potent opioid used for pain management and anesthesia. This compound is known for its high potency and is regulated as a Schedule I substance in the United States due to its potential for abuse and addiction .
Preparation Methods
The synthesis of ethoxyacetyl fentanyl (hydrochloride) involves a multi-step process that typically starts with the precursor N-phenethyl-4-piperidone (NPP). The general synthetic route includes the following steps :
Acylation: NPP is acylated with ethoxyacetyl chloride in the presence of a base such as triethylamine to form the intermediate.
Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent like sodium triacetoxyborohydride to yield the final product.
Hydrochloride Formation: The free base of ethoxyacetyl fentanyl is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to achieve high yields and purity. The process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethoxyacetyl fentanyl (hydrochloride) undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or alkoxides replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethoxyacetyl fentanyl (hydrochloride) is primarily used in scientific research and forensic applications . Its applications include:
Analytical Standards: It serves as an analytical reference standard for the identification and quantification of fentanyl analogues in biological and environmental samples.
Pharmacological Studies: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of synthetic opioids, including their binding affinity to opioid receptors and their effects on the central nervous system.
Toxicology: It is used in toxicological studies to understand the metabolism, toxicity, and potential health risks associated with fentanyl analogues.
Forensic Chemistry: Forensic laboratories utilize this compound to develop and validate methods for detecting and analyzing synthetic opioids in various matrices.
Mechanism of Action
Ethoxyacetyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . The binding of the compound to these receptors activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and altered pain perception. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent analgesic effects.
Comparison with Similar Compounds
Ethoxyacetyl fentanyl (hydrochloride) is part of a broader class of fentanyl analogues, which include compounds such as :
Alfentanil: Known for its rapid onset and short duration of action, used in anesthesia.
Sufentanil: More potent than fentanyl, used for severe pain management.
Remifentanil: Ultra-short-acting opioid, used in surgical settings.
Compared to these analogues, ethoxyacetyl fentanyl (hydrochloride) is unique due to its specific ethoxyacetyl substitution, which may influence its pharmacokinetic properties and receptor binding affinity. This uniqueness makes it a valuable compound for research and forensic applications.
Properties
CAS No. |
778534-59-1 |
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Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-ethoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-19-23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
InChI Key |
FBHHANTXGLSYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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